4-(3-Tert-butyl-4-methoxyphenyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Tert-butyl-4-methoxyphenyl)butanoic acid is an organic compound characterized by the presence of a tert-butyl group and a methoxyphenyl group attached to a butanoic acid backbone
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Biochemical Pathways
It is known that similar compounds can influence a variety of biochemical pathways, including those involved in signal transduction, metabolism, and gene expression .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted in the urine . These properties can significantly impact the bioavailability of the compound.
Result of Action
Similar compounds have been shown to modulate enzyme activity, alter cellular signaling, and influence gene expression .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(3-Tert-butyl-4-methoxyphenyl)butanoic acid. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Tert-butyl-4-methoxyphenyl)butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-tert-butyl-4-methoxyphenol and butanoic acid derivatives.
Reaction Conditions: The key steps involve esterification, followed by selective functional group transformations. Common reagents include acid chlorides, bases, and catalysts to facilitate the reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and optimized reaction conditions ensures high yield and efficiency. Industrial methods also emphasize cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
4-(3-Tert-butyl-4-methoxyphenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-(3-Tert-butyl-4-methoxyphenyl)butanoic acid has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
3-tert-Butyl-4-methoxyphenol: Shares structural similarities but lacks the butanoic acid moiety.
(3,5-Di-tert-butyl-4-methoxyphenyl)boronic acid: Contains additional tert-butyl groups and a boronic acid functional group.
Uniqueness
4-(3-Tert-butyl-4-methoxyphenyl)butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-(3-tert-butyl-4-methoxyphenyl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-15(2,3)12-10-11(6-5-7-14(16)17)8-9-13(12)18-4/h8-10H,5-7H2,1-4H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJKQVQADQROMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)CCCC(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.